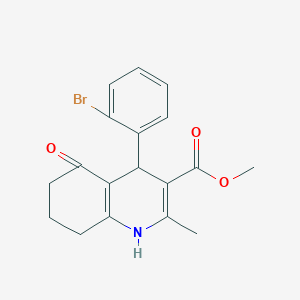![molecular formula C13H10N2O4S B4885243 [PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE](/img/structure/B4885243.png)
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE
Descripción general
Descripción
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE is a complex organic compound characterized by the presence of phenyl and dinitromethylidene groups attached to a lambda4-sulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE typically involves multi-step organic reactions. One common method includes the nitration of a phenyl-sulfanyl precursor followed by the introduction of a dinitromethylidene group under controlled conditions. The reaction conditions often require the use of strong acids or bases, specific temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the dinitromethylidene group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The dinitromethylidene group may participate in redox reactions, while the sulfanyl moiety can form covalent bonds with thiol groups in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE: Unique due to the presence of both dinitromethylidene and lambda4-sulfanyl groups.
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]TOLUENE: Similar structure but with a toluene group instead of a phenyl group.
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]NAPHTHALENE: Contains a naphthalene ring, offering different electronic properties.
Propiedades
IUPAC Name |
dinitromethylidene(diphenyl)-λ4-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c16-14(17)13(15(18)19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEYBQPYDBMYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=C([N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4885166.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)
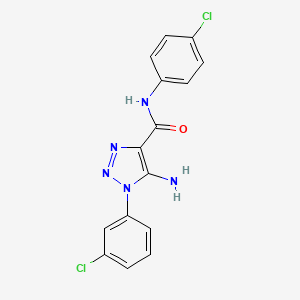
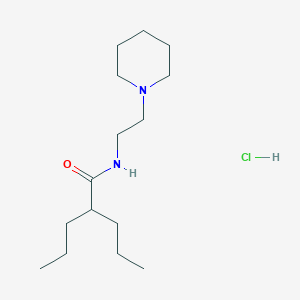
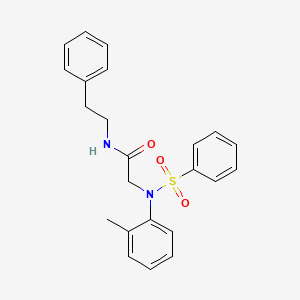
![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE](/img/structure/B4885194.png)
![1-(3-Chlorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4885201.png)

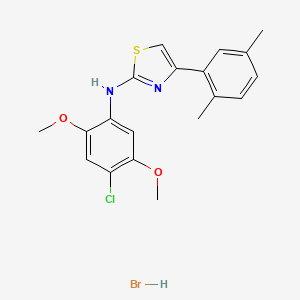
![6-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B4885242.png)
![1-{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4885248.png)
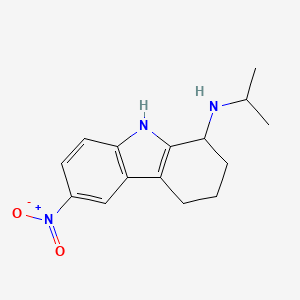
![1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B4885253.png)
